4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a methylphenyl group, a chloropyrimidine moiety, and a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methylphenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methanesulfonyl groups, and the coupling of the acetyl and methylphenyl groups. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The final coupling of the acetyl and methylphenyl groups can be performed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-2-methylphenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use[3][3].
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-2-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate.
- 4-Acetyl-2-methylphenyl 5-chloro-2-[(2-ethoxyphenyl)methanesulfonyl]pyrimidine-4-carboxylate.
Uniqueness
4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN2O5S |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
(4-acetyl-2-methylphenyl) 5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C22H19ClN2O5S/c1-13-6-4-5-7-17(13)12-31(28,29)22-24-11-18(23)20(25-22)21(27)30-19-9-8-16(15(3)26)10-14(19)2/h4-11H,12H2,1-3H3 |
InChI Key |
WVJBKGAICARBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=C(C=C3)C(=O)C)C)Cl |
Origin of Product |
United States |
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